molecular formula C28H47NO5 B607667 Glyco-obeticholic acid CAS No. 863239-60-5

Glyco-obeticholic acid

Cat. No. B607667
CAS RN: 863239-60-5
M. Wt: 477.69
InChI Key: MTLPUOZJBFHNSO-FCWTVGIUSA-N
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Description

Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid .


Synthesis Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .


Molecular Structure Analysis

Obeticholic acid is a semi-synthetic bile acid analogue which has the chemical structure 6α-ethyl-chenodeoxycholic acid .


Chemical Reactions Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .


Physical And Chemical Properties Analysis

The molecular formula of Glyco-Obeticholic acid is C28H47NO5 and its molecular weight is 477.69 .

Scientific Research Applications

Pharmacokinetic Studies

Glyco-obeticholic acid, along with obeticholic acid and tauro-obeticholic acid, has been used in pharmacokinetic studies . A novel method was developed for the simultaneous estimation of these compounds in human plasma using liquid chromatography-tandem mass spectrometry . This method was applied to study the pharmacokinetics of these compounds following oral administration of obeticholic acid tablets to healthy male volunteers .

Treatment of Liver Diseases

Obeticholic acid, a farnesoid-X receptor (FXR) agonist, is being developed for the treatment of various liver diseases . As a pharmacologically active metabolite of obeticholic acid, glyco-obeticholic acid likely plays a role in this application .

Treatment of Primary Biliary Cholangitis

Obeticholic acid has been granted accelerated approval in the USA for the treatment of primary biliary cholangitis . Given that glyco-obeticholic acid is a metabolite of obeticholic acid, it may contribute to the efficacy of this treatment .

Treatment of Non-alcoholic Fatty Liver Disease

Obeticholic acid shows promising effects on non-alcoholic fatty liver disease . As a metabolite of obeticholic acid, glyco-obeticholic acid might also be involved in this therapeutic effect .

Treatment of Non-alcoholic Steatohepatitis

Obeticholic acid is being developed for the treatment of non-alcoholic steatohepatitis . Glyco-obeticholic acid, as a metabolite of obeticholic acid, may play a role in this potential treatment .

Treatment of Primary Sclerosing Cholangitis

Obeticholic acid is under development for the treatment of primary sclerosing cholangitis . As a metabolite of obeticholic acid, glyco-obeticholic acid may contribute to the potential therapeutic effects .

Safety and Hazards

Obeticholic acid is physiologically highly active, therapeutically usable substance. The substance must be handled with the care required for hazardous materials . It is suspected of damaging fertility or the unborn child .

Future Directions

Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPUOZJBFHNSO-FCWTVGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyco-obeticholic acid

CAS RN

863239-60-5
Record name Glyco-obeticholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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